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5-Isopentyl-2,3-dimethylpyrazine - 18450-01-6

5-Isopentyl-2,3-dimethylpyrazine

Catalog Number: EVT-12427793
CAS Number: 18450-01-6
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Isopentyl-2,3-dimethylpyrazine is a nitrogen-containing heterocyclic compound notable for its distinctive aroma and potential applications in flavoring and fragrance industries. It belongs to the class of pyrazines, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is particularly recognized for its contribution to the flavor profile of various foods and beverages.

Source

5-Isopentyl-2,3-dimethylpyrazine can be derived from natural sources or synthesized through various chemical reactions. It is often associated with the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during cooking, leading to the formation of numerous flavor compounds, including pyrazines.

Classification

5-Isopentyl-2,3-dimethylpyrazine is classified as an alkylpyrazine. Its systematic name reflects its structure, which includes two methyl groups and an isopentyl group attached to the pyrazine ring. The compound's molecular formula is C11H18N2C_{11}H_{18}N_2, with a molar mass of 178.27 g/mol.

Synthesis Analysis

Methods

The synthesis of 5-Isopentyl-2,3-dimethylpyrazine can be achieved through several methods, including:

  1. Chemical Synthesis: A common approach involves reacting 2,3-dimethylpyrazine with isopentyl bromide or other alkylating agents. This method allows for the introduction of the isopentyl group onto the pyrazine ring.
  2. Microbial Synthesis: Recent studies have explored using engineered microorganisms to produce pyrazines through metabolic pathways involving amino acids like L-threonine. For instance, Bacillus subtilis has been shown to synthesize related compounds using L-threonine as a substrate .

Technical Details

The chemical synthesis typically requires controlled conditions such as temperature and pH to optimize yield and minimize byproducts. For example, a method described involves refluxing 2-methyl alkyl pyrazines with acetone under specific conditions .

Molecular Structure Analysis

Structure

The molecular structure of 5-Isopentyl-2,3-dimethylpyrazine features a pyrazine ring with two methyl groups at positions 2 and 3 and an isopentyl group at position 5. The structural formula can be represented as follows:

C11H18N2\text{C}_{11}\text{H}_{18}\text{N}_2

Data

  • Molecular Weight: 178.27 g/mol
  • Density: Approximately 0.932 g/cm³ (predicted)
  • Boiling Point: Not explicitly stated but estimated based on similar compounds.
Chemical Reactions Analysis

Reactions

The primary reactions involving 5-Isopentyl-2,3-dimethylpyrazine include:

  1. Alkylation Reactions: The introduction of alkyl groups onto the pyrazine ring can be achieved through nucleophilic substitution or electrophilic aromatic substitution mechanisms.
  2. Condensation Reactions: Involved in the formation of pyrazines from amino acids and sugars during thermal processing (e.g., roasting or baking).

Technical Details

The synthesis often utilizes conditions that favor the stability of intermediates while minimizing side reactions that could lead to undesired products.

Mechanism of Action

Process

The mechanism by which 5-Isopentyl-2,3-dimethylpyrazine exerts its effects in flavor profiles involves:

  1. Formation During Cooking: The Maillard reaction plays a significant role in generating pyrazines from amino acids and reducing sugars under heat.
  2. Flavor Contribution: Pyrazines contribute to roasted and nutty flavors in food products, enhancing sensory experiences.

Data

Research indicates that specific pathways involving L-threonine can lead to the biosynthesis of various alkylpyrazines through enzymatic processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Odor: Characteristic nutty aroma associated with roasted flavors.

Chemical Properties

  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: Stable under standard storage conditions but may degrade under extreme heat or light exposure.
Applications

5-Isopentyl-2,3-dimethylpyrazine finds applications primarily in:

  1. Food Industry: Used as a flavoring agent to impart roasted or nut-like flavors in various food products.
  2. Fragrance Industry: Incorporated into perfumes and scented products due to its appealing aroma profile.
  3. Research Applications: Studied for its potential health benefits and roles in food chemistry.

Properties

CAS Number

18450-01-6

Product Name

5-Isopentyl-2,3-dimethylpyrazine

IUPAC Name

2,3-dimethyl-5-(3-methylbutyl)pyrazine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-8(2)5-6-11-7-12-9(3)10(4)13-11/h7-8H,5-6H2,1-4H3

InChI Key

OGUJUYCURMHXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C)CCC(C)C

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